molecular formula C13F10O3 B1224124 Bis(pentafluorophenyl) carbonate CAS No. 59483-84-0

Bis(pentafluorophenyl) carbonate

Cat. No. B1224124
CAS RN: 59483-84-0
M. Wt: 394.12 g/mol
InChI Key: IOVVFSGCNWQFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(pentafluorophenyl) carbonate is a carbonyl compound equivalent generally used in coupling reactions . It is used as a reagent in the preparation of azapeptides . Its CAS number is 59483-84-0 .


Synthesis Analysis

Bis(pentafluorophenyl) carbonate is a convenient activating reagent of carboxylic acid . It has been reported that it can be used in the synthesis of esters and amides . In this reaction, the highly reactive pentafluorophenyl ester intermediates react with various alcohols and amines to give the corresponding esters and amides .


Molecular Structure Analysis

The linear formula of Bis(pentafluorophenyl) carbonate is (C6F5O)2CO . Its empirical formula is C13F10O3 .


Chemical Reactions Analysis

Bis(pentafluorophenyl) carbonate is used in coupling reactions . It is used as a reagent in the preparation of azapeptides . It can also be used in the preparation of a cyclic carbonate named 6,6′-(ethane-1,2-diyl)bis(1,3,6-dioxazocan-2-one), which is a key intermediate for the synthesis of non-isocyanate polyurethanes .


Physical And Chemical Properties Analysis

Bis(pentafluorophenyl) carbonate has a melting point of 48–51 °C . It is readily soluble in most inert organic solvents, e.g., chloroform, ethyl acetate, or methylene chloride .

Scientific Research Applications

(C6F5O)2CO(C_6F_5O)_2CO(C6​F5​O)2​CO

, is a versatile reagent used in various scientific research applications. Below is a comprehensive analysis focusing on unique applications across different fields:

Peptide Synthesis

Bis(pentafluorophenyl) carbonate is utilized in peptide synthesis as a carbonyl equivalent. It facilitates the formation of peptide bonds by activating carboxylic acids, which then react with amines to form amides . This method is particularly useful for synthesizing azapeptides, which are peptide analogs where one or more of the amide bonds have been replaced with aza-nitrogen atoms .

Non-Isocyanate Polyurethanes (NIPUs) Synthesis

This compound serves as a key intermediate in the synthesis of NIPUs. It reacts to form a cyclic carbonate, which is then polymerized to create polyurethanes without the use of toxic isocyanates . NIPUs are gaining attention due to their reduced environmental impact and potential applications in coatings, foams, and adhesives.

Polycarbonate Resins

Activated carbonates like bis(pentafluorophenyl) carbonate enable the synthesis of differentiated polycarbonate resins via melt transcarbonation. This process is advantageous for monomers that are unsuitable for traditional high-temperature melt polymerization, allowing for the creation of materials with unique properties .

Coumarin-Based Aliphatic Polycarbonates

Researchers use bis(pentafluorophenyl) carbonate to prepare coumarin-based aliphatic polycarbonates. These materials are interesting for their potential applications in biodegradable plastics and as precursors for other chemical transformations .

Ester and Amide Formation

As an activating reagent for carboxylic acids, bis(pentafluorophenyl) carbonate is employed to synthesize esters and amides. The highly reactive pentafluorophenyl ester intermediates formed in this process can react with various alcohols and amines, leading to a wide range of ester and amide products .

Safety And Hazards

Bis(pentafluorophenyl) carbonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

Bis(pentafluorophenyl) carbonate can be used in the preparation of a cyclic carbonate named 6,6′-(ethane-1,2-diyl)bis(1,3,6-dioxazocan-2-one), which is a key intermediate for the synthesis of non-isocyanate polyurethanes . This suggests potential future applications in the development of new materials.

properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13F10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVVFSGCNWQFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13F10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208184
Record name Dipentafluorophenylcarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(pentafluorophenyl) carbonate

CAS RN

59483-84-0
Record name Dipentafluorophenylcarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059483840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipentafluorophenylcarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(pentafluorophenyl) carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(pentafluorophenyl) carbonate
Reactant of Route 2
Reactant of Route 2
Bis(pentafluorophenyl) carbonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis(pentafluorophenyl) carbonate
Reactant of Route 4
Reactant of Route 4
Bis(pentafluorophenyl) carbonate
Reactant of Route 5
Reactant of Route 5
Bis(pentafluorophenyl) carbonate
Reactant of Route 6
Reactant of Route 6
Bis(pentafluorophenyl) carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.